Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate
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Overview
Description
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-hydroxy-5-nitrobenzaldehyde, with ethyl bromoacetate in the presence of a base like sodium carbonate in N-methyl pyrrolidine . The resulting benzofuran derivative can then be brominated and fluorinated under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the bromine and fluorine substituents.
2-Bromo-6-fluorobenzofuran: A similar compound lacking the methyl acetate group.
Methyl 2-(2-chloro-6-fluorobenzofuran-3-yl)acetate: A related compound with chlorine instead of bromine.
Uniqueness
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is unique due to the specific combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including nucleophilic substitution and esterification reactions. The presence of bromine and fluorine substituents enhances its reactivity and potential biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
2. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cancer progression. Its mechanism may involve binding to the active sites of these enzymes, preventing their normal function. For example, studies have shown that it inhibits histone acetyltransferases (HATs), which play a critical role in gene expression regulation associated with cancer.
The interaction of this compound with molecular targets is primarily facilitated by its halogen substituents. The bromine atom enhances lipophilicity and binding affinity to target proteins, while the fluorine atom may influence metabolic stability and bioavailability.
Proposed Mechanism:
- Binding Affinity : The compound binds to the active sites of target enzymes or receptors.
- Inhibition : This binding prevents substrate access or alters enzyme conformation, leading to reduced enzymatic activity.
- Cellular Effects : Inhibition results in downstream effects on cellular signaling pathways, ultimately leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Anticancer Properties : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in both A-549 and MCF-7 cell lines, suggesting its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit histone acetylation processes in treated cells, showcasing its role as a modulator of epigenetic factors involved in tumorigenesis .
Properties
Molecular Formula |
C11H8BrFO3 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H8BrFO3/c1-15-10(14)5-8-7-3-2-6(13)4-9(7)16-11(8)12/h2-4H,5H2,1H3 |
InChI Key |
QFPRDNBAMCIOQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC2=C1C=CC(=C2)F)Br |
Origin of Product |
United States |
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